

Phenanthrene: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

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Compound of Interest

Compound Name: Phenanthrene

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Abstract

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental compound originating from both natural and anthropogenic sources. While not considered a human carcinogen, its presence is often monitored as an indicator of PAH contamination, and its metabolites can exhibit toxicity. This technical guide provides an in-depth overview of the natural sources and occurrence of **phenanthrene**, detailed experimental protocols for its analysis in various environmental matrices, and a review of key signaling pathways associated with its metabolism.

Natural and Anthropogenic Sources of Phenanthrene

Phenanthrene is formed through both natural and human-related activities. Natural sources include the incomplete combustion of organic materials in events like forest and bush fires, as well as volcanic eruptions.^{[1][2]} It is also a natural component of fossil fuels such as crude oil and coal.^{[3][4]}

Anthropogenic sources, however, are the primary contributors to environmental **phenanthrene** levels.^{[2][5]} These include:

- Fossil Fuel Combustion: The burning of coal, oil, and natural gas for energy production and in vehicle engines is a major source.^{[3][4]}
- Industrial Processes: Activities such as coal coking, asphalt production, and the use of creosote for wood preservation release significant amounts of **phenanthrene**.^[4] Aluminum smelters that utilize Soderberg electrodes are also a notable source.^[4]
- Waste Incineration: The incomplete combustion of waste materials contributes to atmospheric **phenanthrene**.
- Consumer Products: **Phenanthrene** can be found in coal tar-based products, some dyes, plastics, and pesticides.^{[4][6]} Cigarette smoke is also a source of exposure.^[6]

Phenanthrene is also found naturally in some plants as phenanthrenoids, particularly in the Orchidaceae family.^{[7][8][9]} Additionally, the rare mineral ravatite is a natural, crystalline form of **phenanthrene**.^{[3][6]}

Occurrence and Environmental Fate

Due to its chemical properties—low water solubility and volatility—**phenanthrene** tends to adsorb to particulate matter in the air, water, and soil.^[4] Consequently, it is most commonly found in soil and sediment, which act as environmental sinks.^[5]

Data Presentation: Phenanthrene Concentrations in Environmental Matrices

The following tables summarize reported concentrations of **phenanthrene** in various environmental compartments. These values can vary widely depending on the proximity to emission sources and the specific characteristics of the environment.

Matrix	Location Type	Concentration Range	Reference
Soil	Urban	31.6 - 1475.0 ng/g	[10]
Urban Agricultural	19.53 - 672.93 ng/g	[11]	
Urban (Akure, Nigeria)	1.210 ng/g (average)	[12]	
Sediment	Freshwater	41.9 µg/kg (ISQG)	[13]
Marine	Insufficient data for guideline	[13]	
Freshwater (toxic effect)	50 - 82 µg/kg	[14]	
Water	Freshwater	0.4 µg/L (Long-term guideline)	[13]
Freshwater (4-day average)	6.3 µg/L		
Saltwater (4-day average)	4.6 µg/L		
Marine	Insufficient data for guideline	[13]	
Air	Urban and Rural	0.08 - 24.67 ng/L (in urine)	
Semi-urban	6.06 ng/m ³ (average)	[16]	
Urban and Suburban	127 - 149 ng/m ³ (total PAHs)	[17]	
Industrial Products	Coal Tar	Varies with coking conditions	[18]
Crude Oil	Varies by source (marine, terrestrial, mixed)	[19]	

ISQG: Interim Sediment Quality Guideline

Experimental Protocols for Phenanthrene Analysis

The accurate quantification of **phenanthrene** in environmental samples requires robust extraction, cleanup, and analytical techniques. The following sections detail common methodologies.

Sample Extraction

3.1.1. Soxhlet Extraction for Soil and Sediment

Soxhlet extraction is a widely used and effective method for extracting PAHs from solid matrices.[\[20\]](#)

- Objective: To extract **phenanthrene** from soil or sediment samples.
- Materials:
 - Soxhlet extraction apparatus (extractor, condenser, flask)
 - Cellulose extraction thimbles
 - Heating mantle
 - Dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v)
 - Anhydrous sodium sulfate
 - Glass wool
- Procedure:
 - Air-dry the soil or sediment sample and sieve to remove large debris.
 - Homogenize the sample.
 - Weigh approximately 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to remove residual moisture.

- Place the sample mixture into a cellulose extraction thimble and plug the top with glass wool.
- Place the thimble into the Soxhlet extractor.
- Add the extraction solvent to the round-bottom flask.
- Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
- Allow the extraction to proceed for at least 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
- After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.
- The extract is now ready for cleanup and analysis.

Sample Cleanup

Cleanup is a crucial step to remove interfering compounds from the extract before instrumental analysis. Solid-phase extraction (SPE) with silica gel or Florisil is a common method.

Instrumental Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of PAHs.

- Objective: To quantify **phenanthrene** in a cleaned-up sample extract.
- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Typical GC Conditions:
 - Column: 30 m x 0.25 mm ID x 0.25 μ m film thickness capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-300 °C.
 - Injection Mode: Splitless.

- Oven Temperature Program:
 - Initial temperature: 60-80 °C, hold for 1-2 minutes.
 - Ramp: 8-10 °C/min to 300-320 °C.
 - Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Typical MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for **phenanthrene** (m/z 178, 176, 179) are monitored.
- Quantification: Based on a calibration curve generated from certified **phenanthrene** standards. Internal standards (e.g., deuterated PAHs like **phenanthrene-d10**) are used to correct for variations in extraction efficiency and instrument response.

3.3.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with a fluorescence detector is a highly sensitive and selective method for PAH analysis, particularly in water samples.[\[21\]](#)[\[22\]](#)

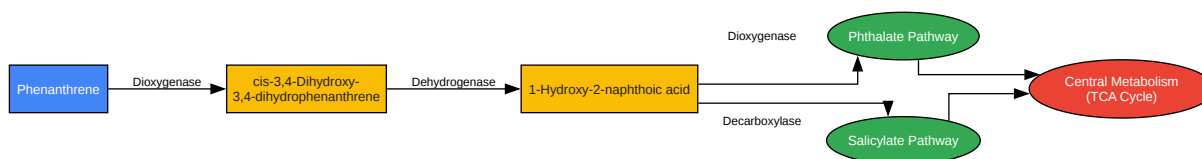
- Objective: To quantify **phenanthrene** in a liquid sample or a cleaned-up extract.
- Instrumentation: High-performance liquid chromatograph with a fluorescence detector. A UV detector can be used in series for confirmation.[\[21\]](#)
- Typical HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Flow Rate: 1.0-1.5 mL/min.
- Column Temperature: 30-40 °C.
- Fluorescence Detector Conditions:
 - Excitation Wavelength: 250 nm.
 - Emission Wavelength: 364 nm.
 - Wavelength programming can be used to optimize sensitivity for different PAHs in a mixture.
- Quantification: Based on a calibration curve generated from certified **phenanthrene** standards.

Signaling Pathways and Metabolism

Bacterial Degradation of Phenanthrene

In the environment, various bacteria can degrade **phenanthrene**, using it as a source of carbon and energy. The degradation pathway typically involves the initial oxidation of the **phenanthrene** molecule by a dioxygenase enzyme.^{[3][23][24]} This leads to the formation of intermediates that are further metabolized through either the phthalate or salicylate pathways.^{[3][23]}



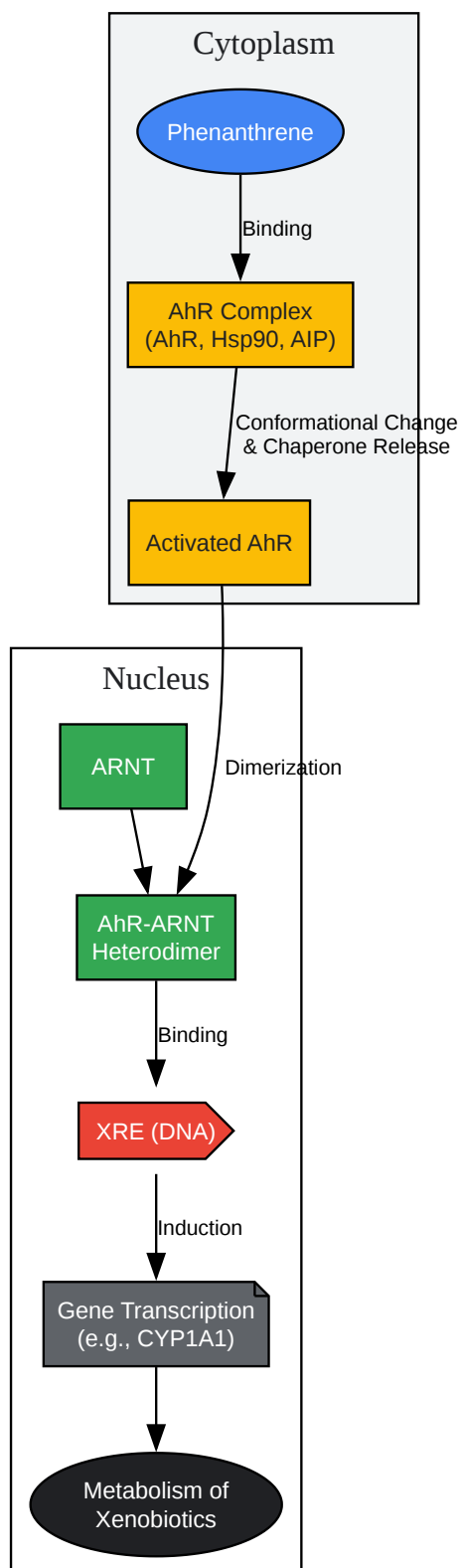
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Bacterial degradation pathway of **phenanthrene**.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In vertebrates, the toxicity of many PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][25] While **phenanthrene** is a weak activator of the AhR compared to more potent carcinogens like benzo[a]pyrene, it can still interact with this pathway.[25]

Upon entering the cell, **phenanthrene** can bind to the cytosolic AhR complex. This causes the release of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1).[26] These enzymes are involved in the metabolism and detoxification of xenobiotics, but can also bioactivate PAHs to more toxic metabolites.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Phenanthrene is a widespread environmental PAH with both natural and significant anthropogenic sources. Its presence in soil, sediment, water, and air is a key indicator of PAH pollution. The analytical methods detailed in this guide, particularly GC-MS and HPLC with fluorescence detection, provide reliable means for its quantification. Understanding the bacterial degradation pathways is crucial for bioremediation strategies, while knowledge of the AhR signaling pathway provides insight into the potential toxicological effects of **phenanthrene** and other PAHs. This comprehensive overview serves as a valuable resource for professionals involved in environmental monitoring, toxicology, and drug development.

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